molecular formula C19H23N3O3 B2763962 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922927-16-0

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2763962
CAS No.: 922927-16-0
M. Wt: 341.411
InChI Key: QHBJCTRNHWMEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core substituted with an azepane ring and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyridazinone compounds have been investigated for their potential as anti-inflammatory, anti-cancer, and cardiovascular agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting from a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazinone ring.

    Substitution Reactions: Introduction of the azepane ring and methoxyphenyl group through nucleophilic substitution or coupling reactions.

    Final Assembly: Combining the intermediate products under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or methoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The azepane ring and methoxyphenyl group could play crucial roles in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Piperidin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(2-(Morpholin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one may confer unique steric and electronic properties, potentially leading to different biological activities and interactions compared to similar compounds.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-16-8-6-7-15(13-16)17-9-10-18(23)22(20-17)14-19(24)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBJCTRNHWMEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.